![molecular formula C9H8BrN3 B3214125 5-bromo-2-(1H-pyrazol-1-yl)aniline CAS No. 1134997-99-1](/img/structure/B3214125.png)
5-bromo-2-(1H-pyrazol-1-yl)aniline
Overview
Description
5-bromo-2-(1H-pyrazol-1-yl)aniline is a chemical compound with the CAS number 1134997-99-1 . It is used in various chemical reactions and has potential applications in different fields.
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . For example, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not detailed in the search results .Scientific Research Applications
Chemical and Organometallic Chemistry
Research into Group 5 metal complexes with hydridotris(pyrazolyl)borates has demonstrated significant advances, particularly with vanadium complexes to model interactions in metalloproteins like bromoperoxidase. These studies highlight the potential for rich organometallic chemistry, emphasizing comparisons with cyclopentadienyl ligands in similar complexes, indicating a promising area for further exploration in organometallic chemistry (Etienne, 1996).
Synthetic Pathways and Catalysis
The pyranopyrimidine core, including its 5H-pyrano[2,3-d]pyrimidine scaffolds, is crucial for medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Recent reviews have covered synthetic pathways using hybrid catalysts for developing these scaffolds, showcasing the wide applicability and potential for creating lead molecules through innovative catalytic applications (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry: Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a key structure in drug discovery, displaying a wide range of medicinal properties such as anticancer, anti-inflammatory, and anti-infectious activities. The structure-activity relationship (SAR) studies of this scaffold offer a fertile ground for the development of novel drug candidates, indicating its prominence in medicinal chemistry (Cherukupalli et al., 2017).
Therapeutic Applications of Pyrazolines
Pyrazolines have been highlighted for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This review showcases the therapeutic applications of pyrazoline derivatives, supported by patents and literature, underscoring their significance in developing pharmacological agents (Shaaban, Mayhoub, & Farag, 2012).
Anticancer Agents from Pyrazoline Derivatives
Investigations into pyrazoline derivatives for anticancer activity have revealed their potential as effective biological agents. This review discusses synthetic strategies and the significant biological effect of pyrazoline derivatives on anticancer activity, highlighting the compound's potential in cancer research (Ray et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, a compound with a similar structure was found to have a desirable fitting pattern in the LmPTR1 pocket (active site), which justified its potent in vitro antipromastigote activity .
Biochemical Pathways
Compounds with similar structures have been reported to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Compounds with similar structures have shown potent activity against various diseases .
properties
IUPAC Name |
5-bromo-2-pyrazol-1-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMGZDUQHMYCOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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